N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a brominated nitrophenyl group and a benzoxazolyl phenyl group, connected by a methanimine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the bromination of a nitrophenyl precursor, followed by nitration to introduce the nitro group. The benzoxazolyl phenyl group is synthesized separately, often through a cyclization reaction involving appropriate precursors. The final step involves the condensation of the brominated nitrophenyl compound with the benzoxazolyl phenyl compound under specific conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The benzoxazolyl group can interact with specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with similar structural complexity but different functional groups.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its combination of brominated nitrophenyl and benzoxazolyl phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H14BrN3O3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14BrN3O3/c1-13-2-9-18-20(10-13)28-21(24-18)15-4-6-16(7-5-15)23-12-14-3-8-17(22)19(11-14)25(26)27/h2-12H,1H3 |
InChI Key |
NPQPNYDLWPWHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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